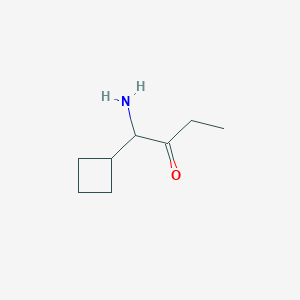

1-Amino-1-cyclobutylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-1-cyclobutylbutan-2-one is an organic compound characterized by a cyclobutane ring attached to a butanone moiety with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbutan-2-one typically involves the cycloaddition of bicyclo[1.1.0]butane ketones with triazinanes under Lewis acid catalysis . This reaction yields 2,4-diazabicyclo[4.1.1]octanes, which can be further treated with acid to cleave the aminal moiety, resulting in the desired cyclobutyl amine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclobutylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and ketones.

Scientific Research Applications

1-Amino-1-cyclobutylbutan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Aminocyclobutanecarboxylic acid: Shares the cyclobutane ring but differs in the functional groups attached.

Cyclobutylamine: Lacks the butanone moiety, making it structurally simpler.

Uniqueness: 1-Amino-1-cyclobutylbutan-2-one is unique due to its combination of a cyclobutane ring, an amino group, and a butanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

1-Amino-1-cyclobutylbutan-2-one is a cyclic compound characterized by its unique structure, which includes a cyclobutane ring and an amino group attached to a butanone chain. This configuration bestows the compound with distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C6H11N\O

- Molecular Weight : 113.16 g/mol

- IUPAC Name : this compound

- Structure : The presence of both an amino functional group and a ketone contributes to its reactivity.

This compound's cyclobutane structure provides unique steric and electronic properties that influence its interactions with biological systems.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

- Anti-inflammatory properties : Computational predictions suggest that the compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Analgesic effects : The structural features may allow it to interact with pain pathways, offering potential analgesic applications.

Studies have indicated that cyclobutane-containing compounds can act on various biological targets, including enzymes and receptors. Interaction studies typically employ techniques such as surface plasmon resonance or isothermal titration calorimetry to evaluate binding affinities.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, thereby modulating their activity.

- Receptor Modulation : It may also interact with receptors, influencing signaling pathways within cells.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Case Studies

-

Inhibition of Enzymatic Activity :

- A study demonstrated that this compound inhibits the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition was quantified using IC50 values, indicating a significant reduction in enzyme activity at low concentrations.

-

Binding Affinity Studies :

- Binding affinity studies using isothermal titration calorimetry revealed that the compound binds effectively to target proteins, suggesting its potential as a lead compound for drug development.

-

Computational Modeling :

- Molecular docking simulations indicated favorable interactions between this compound and various biological targets, supporting its role as a potential pharmacophore.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Aminobutan-2-yl)cyclobutan-1-ol | Similar cyclobutane structure; different amino position | Different substitution pattern on cyclobutane |

| Cyclobutanol | Lacks amino group; contains only hydroxyl functionality | Less complex than 1-amino derivative |

| 4-Amino-1-cyclobutyl-2-methylbutan-1-one | Contains additional methyl group; different chain length | Variation in side chain affects reactivity |

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-amino-1-cyclobutylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-7(10)8(9)6-4-3-5-6/h6,8H,2-5,9H2,1H3 |

InChI Key |

XYWNWDJFSWIRIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1CCC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.